4,5,6,7-Tetrahydrothieno[2,3-c]pyridine 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 62019-71-0
VCID: VC2456470
InChI: InChI=1S/C7H9NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2
SMILES: C1CNCC2=C1C=CS2
Molecular Formula: C7H9NS
Molecular Weight: 139.22 g/mol

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine

CAS No.: 62019-71-0

Cat. No.: VC2456470

Molecular Formula: C7H9NS

Molecular Weight: 139.22 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine - 62019-71-0

Specification

CAS No. 62019-71-0
Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
IUPAC Name 4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Standard InChI InChI=1S/C7H9NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2
Standard InChI Key HXNOEHIMWZDRTK-UHFFFAOYSA-N
SMILES C1CNCC2=C1C=CS2
Canonical SMILES C1CNCC2=C1C=CS2

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

Though specific data for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is limited in the provided sources, we can infer some properties by examining data from its isomer. The [3,2-c] isomer forms a hydrochloride salt with the chemical name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinium chloride . This suggests that the nitrogen atom in the pyridine ring possesses basic properties, allowing for salt formation.

The similar backbone structure would suggest that the [2,3-c] isomer would likely share certain physicochemical properties with its [3,2-c] counterpart, including:

  • Basic nitrogen capable of salt formation

  • Aromatic thiophene ring conferring stability

  • Partially saturated pyridine ring providing conformational flexibility

  • Potential for functionalization at multiple positions

Comparison with Related Compounds

Table 1: Comparison of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesNotes
4,5,6,7-Tetrahydrothieno[2,3-c]pyridineC7H9NS~139.22*Thiophene fused at 2,3-position with tetrahydropyridineLimited data in provided sources
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineC7H9NS139.22Thiophene fused at 3,2-position with tetrahydropyridineMore extensively documented
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateC17H20N2O2S~316.42*[2,3-c] isomer with ethyl carboxylate at position 3 and benzyl at position 6Mentioned in pharmaceutical research

*Estimated values based on molecular structure

The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) can be accomplished through various methods as mentioned in search result : "The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) ring system can be synthesized in a variety of ways." . The literature cites multiple synthetic approaches referenced as methods developed by researchers such as Cagniant and Kirsch, as well as Matsumura et al. .

One significant method mentioned is the Pictet-Spengler reaction, which was used to obtain the THTP ring system for compounds with hydrogen or bromine in the 2-position . This reaction typically involves the condensation of an amine with an aldehyde followed by cyclization, and represents a classical approach to constructing heterocyclic systems.

Modern Synthetic Approaches

A more recent synthetic approach mentioned in the search results describes an "eco-friendly and efficient protocol" for the formation of 2-chloroticlopidine using ticlopidine hydrochloride (a derivative of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine) and oxone in aqueous methanol . This reaction proceeds through "an unprecedented formation of reactive thienopyridine intermediate 2-chloro-5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide."

The key steps in this reaction involve:

  • Oxidation of tertiary amines to N-oxides

  • Mono-chlorination at the 2-position of the thiophene ring

  • Oxidation of the chloride counterion of the prodrug

This demonstrates how modern synthetic approaches can leverage environmentally friendly reagents like oxone to achieve selective functionalization of these heterocyclic scaffolds.

Research Developments

Derivatives and Structural Analogs

Table 2: Notable Derivatives and Structural Analogs

CompoundParent StructureFunctional Group ModificationsReported Activities/PropertiesReference
2-Chloroticlopidine4,5,6,7-Tetrahydrothieno[3,2-c]pyridineChloro at position 2, 2-chlorobenzyl at position 5Intermediate in synthesis
2-Chloro-5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide4,5,6,7-Tetrahydrothieno[3,2-c]pyridineChloro at position 2, 2-chlorobenzyl at position 5, N-oxideReactive intermediate
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate4,5,6,7-Tetrahydrothieno[2,3-c]pyridineAmino at position 2, ethyl carboxylate at position 3, benzyl at position 6Potential pharmaceutical activity
Ticlopidine hydrochloride4,5,6,7-Tetrahydrothieno[3,2-c]pyridine5-(2-chlorobenzyl)Antiplatelet activity, P2Y12 receptor inhibitor

The development of these derivatives demonstrates how the core thienopyridine scaffold can be modified to optimize pharmacological properties and develop compounds with therapeutic potential.

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